molecular formula C19H26FN3O2 B594175 N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide CAS No. 1801338-26-0

N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide

Cat. No.: B594175
CAS No.: 1801338-26-0
M. Wt: 347.4 g/mol
InChI Key: GQYZBLMAONPUNX-KRWDZBQOSA-N
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Description

Chemical Identity: This compound, commonly referred to as 5-fluoro ABICA or MDA-2201, is a synthetic cannabinoid (SC) structurally characterized by:

  • An indole core substituted at the 1-position with a 5-fluoropentyl chain.
  • A carboxamide group at the 3-position linked to a (1S)-1-(aminocarbonyl)-2-methylpropyl side chain . Pharmacology: It acts as a potent CB1 receptor agonist with high binding affinity, contributing to its psychoactive effects.

Properties

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O2/c1-13(2)17(18(21)24)22-19(25)15-12-23(11-7-3-6-10-20)16-9-5-4-8-14(15)16/h4-5,8-9,12-13,17H,3,6-7,10-11H2,1-2H3,(H2,21,24)(H,22,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYZBLMAONPUNX-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016915
Record name N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1801338-26-0
Record name 5-Fluoro ABICA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801338260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-FLUORO-AB-PICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTI87HQ3GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Fisher Indole Cyclization

Fisher indole synthesis offers a classical route to indole derivatives by cyclizing phenylhydrazines with carbonyl compounds. For example, 2-halonitrobenzene derivatives react with cyanoacetamides under basic conditions to form 2-cyano-2-(2-nitrophenyl)acetamide intermediates, which undergo FeCl3/Zn-mediated reduction and cyclization to yield 2-aminoindole-3-carboxamides. Adapting this method, 2-fluoronitrobenzene and n-butylcyanoacetamide in DMF with NaH generate a substitution intermediate, which is reduced to the indole core in 85% yield.

Reductive Cyclization of Nitroarenes

A one-pot, two-step protocol combines SNAr and reductive cyclization. For instance, 2-fluoronitrobenzene reacts with cyanoacetamide in DMF using NaH as a base, followed by FeCl3/Zn in hydrochloric acid to produce 2-aminoindole-3-carboxamide. This method is scalable and avoids isolation of intermediates, making it suitable for gram-scale synthesis.

N-Alkylation at the 1-Position of Indole

Introducing the 5-fluoropentyl group at the indole’s 1-position requires N-alkylation under strongly basic conditions.

Sodium Hydride-Mediated Alkylation

In a representative procedure, indole-3-carboxylic acid (12.33 mmol) is dissolved in DMF at 0°C, treated with NaH (3 equiv), and reacted with 5-fluoropentyl bromide (1.3 equiv) to afford 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid. Quenching with water, extraction with ethyl acetate, and acidification yield the product in 73–94% purity. Key parameters include:

ParameterOptimal ConditionYield (%)Source
BaseNaH (60% in oil)94
SolventDMF94
Temperature0°C94
Alkylating Agent5-Fluoropentyl bromide94

Challenges in Regioselectivity

N-Alkylation of indole derivatives often competes with O-alkylation. Steric and electronic factors favor substitution at the 1-position due to the nitrogen’s nucleophilicity. Using polar aprotic solvents (e.g., DMF) and low temperatures (0°C) minimizes side reactions.

Amide Coupling with (1S)-1-(Aminocarbonyl)-2-methylpropylamine

The final step involves coupling 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with (1S)-1-(aminocarbonyl)-2-methylpropylamine.

Coupling Reagents and Conditions

BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) effectively activate the carboxylic acid for amide bond formation. A typical protocol involves:

  • Dissolving the acid (1 equiv) and amine (1.2 equiv) in DCM.

  • Adding BOP (1.5 equiv) and DIPEA (3 equiv).

  • Stirring at room temperature for 12–18 hours.

  • Purifying via silica gel chromatography to isolate the product in 59–97% yield.

Steric and Solubility Considerations

The bulky tert-leucine-derived amine ((1S)-1-(aminocarbonyl)-2-methylpropylamine) necessitates excess coupling reagents (1.5 equiv BOP) and extended reaction times. Pre-activating the carboxylic acid with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF may improve yields to >90%.

Purification and Analytical Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using ethyl acetate/heptane gradients. For example, 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid is eluted with 40% ethyl acetate in heptane, while the final amide requires 60% ethyl acetate.

Spectroscopic Confirmation

  • 1H NMR : Key signals include the indole NH proton (δ 10.2–10.5 ppm), fluoropentyl CH2F (δ 4.4–4.6 ppm), and tert-leucine methyl groups (δ 1.0–1.2 ppm).

  • LC-MS : Electrospray ionization (ESI+) confirms the molecular ion ([M+H]+) at m/z 434.2.

Optimization Strategies and Yield Improvement

Solvent and Temperature Effects

Replacing DMF with THF in the N-alkylation step reduces side products but lowers yields to 65%. Elevated temperatures (25°C) during amide coupling decrease stereochemical integrity due to racemization.

Scalability and Industrial Relevance

Multigram synthesis (up to 12.33 mmol scale) demonstrates the feasibility of this route for industrial applications . However, the cost of fluorinated reagents and chiral amines remains a barrier to large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro ABICA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the fluorine atom or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Solvents: Solvents like methanol, ethanol, and acetonitrile are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differentiating features:

Compound Name Core Structure Substituents Key Differences
5-fluoro ABICA (Target) Indole 1-(5-fluoropentyl), 3-carboxamide with (S)-2-methylpropyl-aminocarbonyl Reference compound for comparison
AB-PINACA Indazole 1-pentyl, 3-carboxamide with (S)-2-methylpropyl-aminocarbonyl Indazole core (vs. indole); non-fluorinated
5F-AB-PINACA Indazole 1-(5-fluoropentyl), 3-carboxamide with (S)-2-methylpropyl-aminocarbonyl Fluorinated chain + indazole core
AB-CHMINACA Indazole 1-(cyclohexylmethyl), 3-carboxamide with (S)-2-methylpropyl-aminocarbonyl Cyclohexylmethyl substituent
5F-APINACA Indazole 1-(5-fluoropentyl), 3-carboxamide with adamantane-derived side chain Adamantane group enhances rigidity
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Indole 2-carboxamide with 4-benzoylphenyl, 5-fluoro Carboxamide position (C2 vs. C3)

Data derived from synthesis protocols, structural analyses, and regulatory listings .

Pharmacological and Metabolic Differences

  • Receptor Affinity: 5-fluoro ABICA exhibits higher CB1 affinity compared to non-fluorinated analogs (e.g., AB-PINACA) due to the 5-fluoropentyl chain, which enhances lipophilicity and receptor interaction . AB-CHMINACA shows prolonged activity due to the cyclohexylmethyl group, which resists metabolic degradation .
  • Metabolism :
    • Fluorinated analogs like 5F-ABICA and 5F-AB-PINACA are metabolized by human carboxylesterases into active metabolites, increasing toxicity risks .
    • MDMB-4F-BINACA (an indazole derivative) undergoes rapid esterase-mediated hydrolysis, contrasting with slower degradation of indole-based SCs .

Toxicity and Regulatory Status

  • 5-fluoro ABICA is linked to angiogenic effects (e.g., VEGF upregulation) and neurovascular damage, as observed in in vivo models .
  • Non-fluorinated analogs (e.g., AB-PINACA) face fewer restrictions but are increasingly regulated .

Research Findings and Clinical Relevance

  • Synthetic Pathways : Fluorinated indole/indazole carboxamides are synthesized via condensation reactions using HATU or sodium ethoxide, with purification via column chromatography .
  • Structure-Activity Relationships (SAR) :
    • Fluorination at the pentyl chain consistently enhances CB1 affinity across analogs .
    • Replacement of indole with indazole (e.g., AB-PINACA → 5F-AB-PINACA) marginally reduces potency but improves metabolic stability .

Biological Activity

N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide, commonly referred to as a synthetic cannabinoid, has garnered attention for its biological activity, particularly in relation to its effects on the endocannabinoid system. This compound is structurally related to other synthetic cannabinoids and is often studied for its psychoactive properties and potential health risks.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C19H26FN3O2
  • Molecular Weight : 345.43 g/mol

This compound acts primarily as a selective agonist at the cannabinoid receptors, particularly CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes including mood, memory, pain sensation, and appetite.

Binding Affinity

Research indicates that this compound exhibits high binding affinity for the CB1 receptor, which is predominantly located in the brain. This interaction can lead to various psychoactive effects, similar to those observed with naturally occurring cannabinoids like THC (tetrahydrocannabinol) .

Biological Effects

The biological activity of this compound has been associated with several physiological effects:

  • Psychoactive Effects : Users may experience altered mental states, euphoria, and relaxation.
  • Adverse Effects : Documented side effects include anxiety, paranoia, hallucinations, and in severe cases, seizures and psychosis .

Case Study 1: Toxicological Analysis

A comprehensive study analyzed the metabolic pathways of synthetic cannabinoids including this compound. The study highlighted significant adverse outcomes linked to use, such as cognitive impairment and increased risk of cardiovascular issues .

Adverse EffectDescription
Cognitive ImpairmentDifficulty in concentration and memory issues
Cardiovascular RisksIncreased heart rate and blood pressure
Psychological EffectsAnxiety, paranoia, hallucinations

Case Study 2: In Vitro Studies

In vitro studies have shown that this compound can influence angiogenesis in human brain microvascular endothelial cells. It was observed that this compound may enhance blood vessel formation processes . This finding raises concerns regarding its potential implications for tumor growth and metastasis.

Regulatory Status

Due to its psychoactive properties and associated health risks, this compound is classified under various drug control laws globally. For instance:

  • United States : It is categorized as a Schedule I controlled substance due to its high potential for abuse and no accepted medical use.
  • Australia : The compound has been listed under the Poisons Act, prohibiting its sale and distribution .

Q & A

Basic: What synthetic strategies are recommended for preparing N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. A common approach includes:

  • Step 1: Alkylation of the indole nitrogen with 5-fluoropentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the fluorinated chain .
  • Step 2: Coupling of the indole-3-carboxylic acid derivative with the stereospecific aminocarbonyl side chain using coupling agents like HATU or DCC, ensuring retention of the (1S)-stereochemistry .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is critical for isolating the final product .

Basic: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to verify the fluoropentyl chain (δ ~4.5 ppm for CH₂F, J ~47 Hz) and indole core (aromatic protons at δ 7.0–8.5 ppm). 2D techniques (HMBC, COSY) confirm connectivity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula (e.g., [M+H]⁺ expected for C₂₀H₂₇FN₃O₂). LC/MS retention times under standardized conditions aid reproducibility .
  • X-ray Crystallography: If crystals are obtainable, this resolves stereochemical ambiguities, particularly for the (1S)-aminocarbonyl group .

Advanced: What pharmacological targets are hypothesized for this compound?

Methodological Answer:
Based on structural analogs (e.g., NM2201, 5F-AB-P7AICA), potential targets include:

  • Cannabinoid Receptors (CB1/CB2): Competitive binding assays using [³H]CP-55,940 and transfected HEK cells can quantify affinity. Fluoropentyl chains enhance lipophilicity, potentially increasing CNS penetration .
  • Metabolic Enzymes: Cytochrome P450 inhibition assays (CYP3A4, CYP2D6) assess metabolic stability. The fluorinated chain may reduce oxidative metabolism .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Modify Fluoropentyl Chain Length: Compare 5-fluoropentyl vs. shorter/longer analogs to assess impact on receptor binding kinetics and metabolic half-life .
  • Stereochemistry Adjustments: Synthesize (1R)-enantiomers to evaluate stereospecificity in target interactions using chiral HPLC for separation .
  • Functional Group Substitution: Replace the aminocarbonyl group with urea or thiourea moieties to probe hydrogen-bonding interactions .

Basic: What purification methods are effective for removing synthetic impurities?

Methodological Answer:

  • Flash Chromatography: Use silica gel with gradient elution (e.g., 0–30% ethyl acetate in hexane) to separate unreacted starting materials and byproducts .
  • Recrystallization: Ethanol/water (7:3) at low temperatures (4°C) yields high-purity crystals, particularly for stereochemically sensitive intermediates .

Advanced: How does the 5-fluoropentyl moiety influence physicochemical properties?

Methodological Answer:

  • Lipophilicity: LogP measurements (shake-flask method) show increased hydrophobicity compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability: In vitro liver microsomal assays indicate reduced oxidation due to fluorine’s electron-withdrawing effects, prolonging half-life .

Advanced: How can computational modeling guide optimization?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding poses at CB1 receptors. Focus on fluoropentyl interactions with hydrophobic binding pockets .
  • MD Simulations: GROMACS simulations (100 ns) assess conformational stability of the (1S)-aminocarbonyl group in aqueous vs. lipid bilayer environments .

Basic: What analytical parameters ensure reproducibility in NMR characterization?

Methodological Answer:

  • Solvent: CDCl₃ (δ 7.26 ppm for ¹H reference) with TMS .
  • Acquisition Parameters:
    • Pulse Program: zgpg30 for ¹H, zgdc for ¹³C
    • NS = 10240 scans for low-concentration samples .
    • SWH = 29761.904 Hz to capture all signals without aliasing .

Advanced: How to resolve contradictions in synthetic yields across studies?

Methodological Answer:

  • Troubleshooting Reaction Conditions:
    • Temperature: Optimize alkylation steps (e.g., 60°C vs. room temperature) to balance reaction rate vs. side-product formation .
    • Catalyst Load: Vary DCC (1.2–2.0 eq.) to address incomplete coupling .
  • Quantitative Analysis: Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to track intermediate purity before final coupling .

Advanced: What in vitro assays evaluate metabolic stability?

Methodological Answer:

  • Liver Microsomal Incubations:
    • Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
    • Quench at intervals (0, 15, 30, 60 min) and quantify parent compound via LC-MS/MS .
  • CYP Inhibition: Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4) to assess competitive inhibition .

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